Cas no 7250-53-5 (Quinoline-5-carboxylic acid)

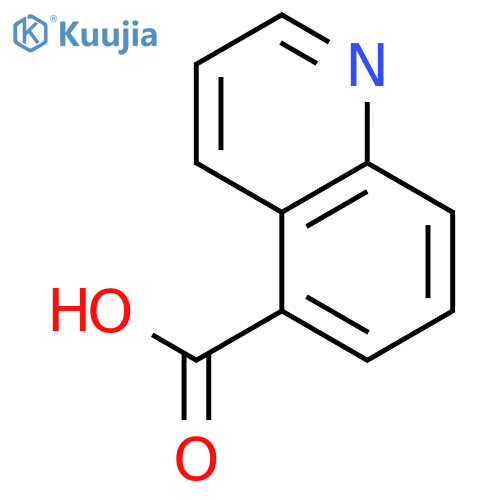

Quinoline-5-carboxylic acid structure

商品名:Quinoline-5-carboxylic acid

Quinoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Quinoline-5-carboxylic acid

- Quinoline-5-carboxylic

- 5-Quinolinecarboxylic Acid

- 5-quinoline-1-carboxylic acid

- Chinolin-5-carbonsaeure

- RARECHEM AL BE 1510

- NSC 30045

- MFCD00047608

- 7250-53-5

- AKOS000118021

- F0848-0289

- FS-2576

- Oprea1_771731

- NSC-30045

- NSC30045

- AB01135539-03

- W-203634

- HY-W004029

- SCHEMBL335469

- NCGC00338036-01

- A9426

- BL002636

- BB 0254377

- J-016886

- J-521595

- 5-Quinolinecarboxylic acid (6CI,7CI,8CI,9CI)

- DTXSID60283135

- EN300-25521

- AM20070159

- CS-W004029

- AB02057

- RAYMXZBXQCGRGX-UHFFFAOYSA-N

- AC-2423

- Q0089

- 5-Quinolinecarboxylic acid, AldrichCPR

- Z210859234

- HMS1648B15

- SY001019

- FT-0603707

- Oprea1_727943

- BBL028017

- 5-Quinolinecarboxylicacid

- STL247282

- DB-012251

-

- MDL: MFCD00047608

- インチ: 1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13)

- InChIKey: RAYMXZBXQCGRGX-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C2C=CC=NC2=CC=C1)O

- BRN: 129178

計算された属性

- せいみつぶんしりょう: 173.04800

- どういたいしつりょう: 173.048

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 50.2A^2

じっけんとくせい

- 色と性状: ホワイトクリームパウダー

- 密度みつど: 1.3390

- ゆうかいてん: 342°C(lit.)

- ふってん: 386.5°C at 760 mmHg

- フラッシュポイント: 187.5℃

- すいようせい: Slightly soluble in water.

- PSA: 50.19000

- LogP: 1.93300

- ようかいせい: 使用できません

Quinoline-5-carboxylic acid セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38-36/38-22

- セキュリティの説明: S26; S36; S37/39

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Quinoline-5-carboxylic acid 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Quinoline-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1040869-25g |

5-Quinolinecarboxylic acid |

7250-53-5 | 98% | 25g |

¥1701.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1040869-100g |

5-Quinolinecarboxylic acid |

7250-53-5 | 98% | 100g |

¥7935.00 | 2024-05-02 | |

| Enamine | EN300-25521-1.0g |

quinoline-5-carboxylic acid |

7250-53-5 | 95.0% | 1.0g |

$20.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D523563-1g |

Quinoline-5-carboxylic acid |

7250-53-5 | 97% | 1g |

$110 | 2024-05-24 | |

| abcr | AB173165-25 g |

Quinoline-5-carboxylic acid, 97+%; . |

7250-53-5 | 25g |

€496.10 | 2023-05-07 | ||

| abcr | AB173165-100 g |

Quinoline-5-carboxylic acid, 97+%; . |

7250-53-5 | 100g |

€1562.90 | 2023-05-07 | ||

| Enamine | EN300-25521-1g |

quinoline-5-carboxylic acid |

7250-53-5 | 95% | 1g |

$20.0 | 2023-09-14 | |

| Enamine | EN300-25521-10g |

quinoline-5-carboxylic acid |

7250-53-5 | 95% | 10g |

$139.0 | 2023-09-14 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006829-1g |

Quinoline-5-carboxylic acid |

7250-53-5 | 98% | 1g |

¥71 | 2024-05-21 | |

| Apollo Scientific | OR451147-1g |

Quinoline-5-carboxylic acid |

7250-53-5 | 1g |

£14.00 | 2024-07-20 |

Quinoline-5-carboxylic acid 関連文献

-

1. 647. The polarography of quinoline derivatives. Part VII. The reduction waves of quinoline-3-, -5-, -6-, and -7-carboxylic acidsJohn T. Stock,T. R. Williams,F. J. Pinchin J. Chem. Soc. 1960 3221

-

Corey R. Martin,Gabrielle A. Leith,Natalia B. Shustova Chem. Sci. 2021 12 7214

-

Amaroju Suresh,Singireddi Srinivasarao,Yogesh Mahadu Khetmalis,Shashidhar Nizalapur,Murugesan Sankaranarayanan,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2020 10 37098

-

Tianhao Lan,Libo Li,Yang Chen,Xiaoqing Wang,Jiangfeng Yang,Jinping Li Mater. Chem. Front. 2020 4 1954

-

L. Bradford,T. J. Elliott,F. M. Rowe J. Chem. Soc. 1947 437

7250-53-5 (Quinoline-5-carboxylic acid) 関連製品

- 61563-43-7(Isoquinoline-8-carboxylic acid)

- 27810-64-6(Isoquinoline-5-carboxylic acid)

- 51035-17-7(9H-Carbazole-3-carboxylic acid)

- 4312-44-1(6-Hydroxyquinoline-4-carboxylic acid)

- 1670-81-1(1H-indole-5-carboxylic acid)

- 486-74-8(Quinoline-4-carboxylic acid)

- 1670-82-2(1H-Indole-6-carboxylic acid)

- 1078-30-4(quinoline-7-carboxylic acid)

- 10349-57-2(Quinoline-6-carboxylic acid)

- 2124-55-2(1H-indole-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7250-53-5)Quinoline-5-carboxylic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):193.0/770.0